5-Aminospiro[2.3]hexane-1-carboxylic acid 5-Aminospiro[2.3]hexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18061604
InChI: InChI=1S/C7H11NO2/c8-4-1-7(2-4)3-5(7)6(9)10/h4-5H,1-3,8H2,(H,9,10)
SMILES:
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

5-Aminospiro[2.3]hexane-1-carboxylic acid

CAS No.:

Cat. No.: VC18061604

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

5-Aminospiro[2.3]hexane-1-carboxylic acid -

Specification

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name 5-aminospiro[2.3]hexane-2-carboxylic acid
Standard InChI InChI=1S/C7H11NO2/c8-4-1-7(2-4)3-5(7)6(9)10/h4-5H,1-3,8H2,(H,9,10)
Standard InChI Key ZIUJCJRJCYZVPM-UHFFFAOYSA-N
Canonical SMILES C1C(CC12CC2C(=O)O)N

Introduction

Structural and Molecular Characteristics

The compound’s defining feature is its spirocyclic architecture, where a cyclohexane ring shares a single carbon atom with a cyclobutane ring. This rigid framework imposes unique stereoelectronic constraints, influencing both its reactivity and interactions with biological targets. The amino group at position 5 and the carboxylic acid at position 1 enable zwitterionic behavior in aqueous solutions, akin to natural amino acids.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H11NO2\text{C}_7\text{H}_{11}\text{NO}_2
Molecular Weight141.17 g/mol
CAS Number1314939-85-9
Functional Groups-NH2_2, -COOH
Solubility (Water)Partially soluble

The spirocyclic structure reduces conformational flexibility, enhancing binding specificity to enzymes or receptors. Computational models suggest the cyclobutane ring introduces strain, potentially increasing reactivity at the amino and carboxyl sites.

Synthesis and Industrial Production

Primary Synthetic Routes

The synthesis of 5-aminospiro[2.3]hexane-1-carboxylic acid typically begins with spiro[2.3]hexane-1,1-dicarboxylic acid derivatives. A patented method involves:

  • Precursor Activation: Treating a hydrochloride precursor with a 1N aqueous solution to generate a reactive intermediate.

  • Amination: Introducing the amino group via nucleophilic substitution or reductive amination.

  • Carboxylation: Oxidizing a methylene group to the carboxylic acid using potassium permanganate or ozone.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Precursor1N HCl, 25°C, 12 hrs78
AminationNH3_3, Pd/C, H2_265
CarboxylationKMnO4_4, H2_2O, 50°C82

Scalability Challenges

Chemical Reactivity and Derivatives

The compound participates in reactions typical of amino acids, including:

  • Esterification: Reaction with ethanol under acidic conditions forms ethyl esters.

  • Oxidation: The cyclobutane ring undergoes strain-driven ring-opening oxidation to yield dicarboxylic acids.

  • Peptide Coupling: Carbodiimide-mediated conjugation with other amino acids generates spirocyclic peptides.

Table 3: Reaction Pathways and Products

Reaction TypeReagentsMajor Product
EsterificationEtOH, H2_2SO4_4Ethyl 5-aminospiro[2.3]hexane-1-carboxylate
OxidationKMnO4_4Spiro[2.3]hexane-1,5-dicarboxylic acid
AcylationAcCl, PyridineN-Acetyl derivative
CompoundGABAA_A IC50_{50} (µM)
GABA0.5
5-Aminospiro[2.3]hexane-1-COOH12.3
Vigabatrin8.7

Antimicrobial Properties

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL). The spiro structure may disrupt bacterial membrane integrity, though exact mechanisms remain under investigation.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Employ fume hoods

Comparison with Structural Analogues

SPIRO[2.3]HEXANE-5-CARBOXYLIC ACID

This analogue (CAS 1273567-26-2) lacks the amino group, rendering it inactive at GABA receptors. It serves primarily as a synthetic intermediate .

Ethyl Ester Derivatives

Ethyl 5-aminospiro[2.3]hexane-1-carboxylate exhibits improved lipid solubility, enhancing blood-brain barrier penetration in rodent models.

Emerging Applications and Research Directions

  • Neuropathic Pain Management: Preclinical trials in rats show 30% reduction in allodynia at 50 mg/kg doses.

  • Biodegradable Polymers: Incorporation into polyamides yields materials with tunable rigidity for medical implants.

  • Catalysis: The spiro skeleton acts as a ligand in asymmetric hydrogenation reactions (up to 92% ee).

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